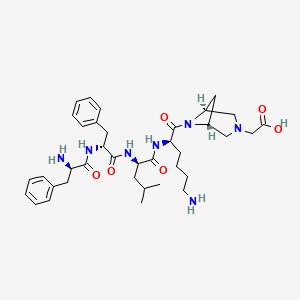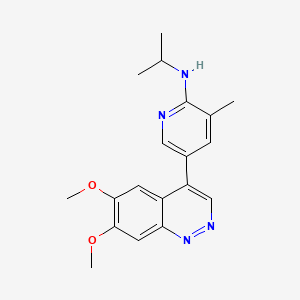
Aminopyrine bicamphorate
Descripción general
Descripción
Aminopyrine bicamphorate is a compound derived from aminopyrine, a pyrazolone derivative known for its analgesic, anti-inflammatory, and antipyretic properties . Aminopyrine has been used in various pharmaceutical formulations, although its use has declined due to safety concerns . This compound combines aminopyrine with camphor derivatives, potentially enhancing its pharmacological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aminopyrine bicamphorate involves the reaction of aminopyrine with camphoric acid or its derivatives. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve steps such as esterification or amidation, depending on the specific camphor derivative used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain a high-purity product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
Aminopyrine bicamphorate undergoes various chemical reactions, including:
Oxidation: Aminopyrine can be oxidized to form N-demethylated metabolites.
Reduction: Reduction reactions may occur under specific conditions, altering the functional groups on the aminopyrine moiety.
Substitution: Substitution reactions can occur at the amino or phenyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH ranges, and appropriate solvents to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include N-demethylated aminopyrine, various substituted derivatives, and other metabolites depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Aminopyrine bicamphorate has several scientific research applications, including:
Mecanismo De Acción
Aminopyrine bicamphorate exerts its effects primarily through its aminopyrine component. Aminopyrine inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever . The camphor component may enhance the absorption and distribution of aminopyrine, potentially increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Aminophenazone: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.
Antipyrine: A related compound used in similar applications but with a different safety profile.
Propyphenazone: A safer alternative to aminopyrine with reduced risk of agranulocytosis.
Uniqueness
Aminopyrine bicamphorate is unique due to its combination of aminopyrine and camphor derivatives, potentially offering enhanced pharmacological effects. its use is limited by the safety concerns associated with aminopyrine .
Propiedades
Número CAS |
94442-12-3 |
|---|---|
Fórmula molecular |
C23H33N3O5 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H17N3O.C10H16O4/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h5-9H,1-4H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t;6-,10+/m.1/s1 |
Clave InChI |
DLFGMQARYYALEX-GAEWFSQKSA-N |
SMILES |
Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aminopyrine bicamphorate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)



![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)

